5-(Trifluoromethyl)nicotinimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6F3N3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12) |
InChI Key |
INJLKEFASVOBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Trifluoromethyl Nicotinimidamide and Its Direct Precursors
Convergent and Linear Synthetic Routes to the Core Nicotinimidamide Structure
The construction of the nicotinimidamide core can be achieved through established chemical transformations. A convergent synthesis, which involves preparing separate fragments of the molecule and then combining them, is often more efficient for complex molecules than a linear approach where the molecule is built step-by-step. wikipedia.org
Amidine Formation via Nitrile Precursors and Hydroxylamine (B1172632) Condensation
A primary method for forming the amidine group is through the reaction of a nitrile precursor, specifically 5-(trifluoromethyl)nicotinonitrile, with hydroxylamine. semanticscholar.orgnih.gov This reaction, known as hydroxylamine condensation, is a widely used method for preparing amidoximes from nitriles. semanticscholar.orgnih.gov The resulting amidoxime (B1450833) can then be converted to the desired amidine.
The reaction of nitriles with hydroxylamine can sometimes yield amides as byproducts, particularly with aromatic nitriles containing electron-withdrawing groups. rsc.org To circumvent this, an alternative route involves converting the nitrile to a thioamide, which then reacts with hydroxylamine to produce the amidoxime in high yield. rsc.org
The general process for amidoxime synthesis from nitriles involves mixing the nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent and heating the mixture. nih.gov The use of aqueous hydroxylamine can shorten reaction times and may not require a base. nih.gov
Synthesis of Trifluoromethyl-Substituted Pyridine (B92270) Intermediates
The key intermediate for the synthesis of 5-(trifluoromethyl)nicotinimidamide is a pyridine ring substituted with a trifluoromethyl group at the 5-position. Several methods exist for the synthesis of trifluoromethyl-substituted pyridines.
One common approach involves the vapor-phase chlorination and subsequent fluorination of a picoline precursor. jst.go.jp For instance, 2-chloro-5-methylpyridine (B98176) can be chlorinated to 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). jst.go.jpnih.gov Another method is the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride. jst.go.jpnih.gov
The introduction of a trifluoromethyl group can also be achieved through the displacement of a halogen on the pyridine ring using trifluoromethylcopper, which is generated in situ. researchgate.net Additionally, direct C-H trifluoromethylation of pyridines is an area of active research, with methods being developed for regioselective functionalization at various positions on the pyridine ring. researchgate.netchemistryviews.org
| Precursor | Reagents | Product | Reference |
| 2-chloro-5-methylpyridine | 1. Cl2 (liquid phase) 2. HF (vapor phase) | 2,3-dichloro-5-(trifluoromethyl)pyridine | jst.go.jpnih.gov |
| Pyridine derivative | Hydrosilylation, then Togni Reagent I | 3-Trifluoromethylpyridine derivative | chemistryviews.org |
| Pyridinium (B92312) iodide salts | Trifluoroacetic acid, silver carbonate | Trifluoromethylpyridine | researchgate.net |
Reaction Conditions and Catalytic Systems for Nicotinimidamide Synthesis
The synthesis of nicotinamides and related structures often employs catalytic systems to achieve high yields and selectivity. For the hydrolysis of nitriles to amides, a common step in some synthetic routes, various catalysts are used. Manganese dioxide has been shown to be an effective catalyst for the hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide (B372718) in an alcohol-water mixture. chemicalbook.comgoogle.com Other transition metal catalysts, including those based on platinum, gold, copper, ruthenium, and palladium, have also been developed for the hydration of nitriles. researchgate.net
In the context of multi-component reactions for synthesizing nicotinimidamides, a copper(I) catalyst is utilized. nih.gov This reaction proceeds by stirring a mixture of an O-acetyl oxime, a terminal ynone, a sulfonyl azide (B81097), and ammonium (B1175870) acetate (B1210297) with the copper(I) catalyst in a suitable solvent like acetonitrile (B52724) at elevated temperatures. nih.gov
| Reaction | Catalyst | Reagents | Solvent | Temperature | Yield | Reference |
| Hydrolysis of 3-cyanopyridine | Manganese Dioxide | 3-cyanopyridine, water | Ethanol | 90°C | 99.49% | chemicalbook.com |
| Four-component domino reaction | CuI | O-acetyl oxime, but-3-yn-2-one, tosyl azide, NH4OAc | MeCN | 80°C | 88% | nih.gov |
Development of Novel Synthetic Strategies for this compound
Recent advancements in synthetic organic chemistry have led to the development of novel strategies that can be applied to the synthesis of complex molecules like this compound. These methods aim to improve efficiency, reduce waste, and allow for the rapid generation of diverse compound libraries.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all reactants, offer a highly efficient route to complex molecules. nih.govnih.gov A novel copper-catalyzed four-component domino reaction has been developed for the synthesis of nicotinimidamides. nih.gov This method involves the reaction of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate, proceeding through a tandem CuAAC/ring-cleavage/cyclization/oxidation sequence. nih.gov This approach streamlines the synthesis and improves production efficiency. nih.gov
Another example of a multi-component reaction for the synthesis of trifluoromethylated pyridinium compounds involves the reaction of a perfluoro-alkylated gem-iodoacetoxy derivative, an aromatic amine, and a ketone. nih.gov
Electrochemical Synthesis Techniques
Electrochemical synthesis has emerged as a green and sustainable alternative to traditional chemical methods. rsc.orgchemistryviews.orgacs.org It offers advantages such as mild reaction conditions and reduced use of hazardous reagents. chemistryviews.org
While specific applications to the direct synthesis of this compound are not widely reported, electrochemical methods are relevant to key steps in its synthesis. For instance, electrochemical methods have been developed for the C-3 trifluoromethylation of imidazo[1,2-a]pyridines using Langlois' reagent in an undivided cell at ambient temperature. researchgate.net This demonstrates the potential for electrochemical C-H trifluoromethylation of pyridine rings. researchgate.net
Furthermore, electrochemical oxidation of amines to nitriles and the synthesis of amidines through electrochemical means are established processes. acs.orgorganic-chemistry.org An electrochemical multicomponent reaction has been reported for the synthesis of N-sulfonyl amidines from methanol, secondary amines, and sulfonamides. organic-chemistry.org These techniques could potentially be adapted for the synthesis of this compound and its precursors.
| Electrochemical Method | Application | Reagents/Conditions | Relevance | Reference |
| C(sp²)-H Trifluoromethylation | Functionalization of Imidazo[1,2-a]pyridines | Langlois' reagent, undivided cell, ambient temperature | Potential for direct trifluoromethylation of the pyridine ring | researchgate.net |
| Multicomponent Amidine Synthesis | Formation of N-sulfonyl amidines | Methanol, secondary amines, sulfonamides | Potential for electrochemical synthesis of the amidine group | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
A review of available scientific literature does not reveal studies that explicitly apply green chemistry principles to the synthesis of this compound. However, the conventional synthetic route via the Pinner reaction can be evaluated against the core tenets of green chemistry to identify areas for potential improvement.
Green chemistry emphasizes the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. youtube.comscienceinschool.org The 12 principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for this evaluation. psu.eduacs.org
Key principles relevant to this synthesis include:
Prevention of Waste : The Pinner reaction can generate stoichiometric byproducts. Optimizing for yield and reducing side reactions is a primary goal. youtube.compsu.edu
Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. acs.org The atom economy of the Pinner reaction could be improved if catalytic methods were developed.
Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry encourages using safer solvents or avoiding them altogether when possible. acs.orgvapourtec.com
Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. vapourtec.com The Pinner reaction's typical need for low temperatures for intermediate stability and subsequent heating presents an area for energy optimization. wikipedia.orgvapourtec.com
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. psu.edu The Pinner reaction traditionally relies on a stoichiometric amount of acid catalyst, presenting an opportunity for the development of a more efficient catalytic system. psu.eduvapourtec.com
Future research could focus on developing catalytic, solvent-free, or more energy-efficient pathways to this compound to better align its production with green chemistry standards.
Scale-Up Considerations and Process Optimization in Laboratory Synthesis
Specific literature detailing the scale-up and process optimization for the laboratory synthesis of this compound is limited. However, based on its primary synthetic route (the Pinner reaction), several key challenges and optimization parameters can be identified.
Scale-Up Considerations: The transition from a bench-scale procedure to a larger laboratory or pilot-plant scale introduces significant challenges, particularly for the Pinner reaction.
Reagent Handling : The use of anhydrous hydrogen chloride gas is a major hurdle on a larger scale. nrochemistry.comyoutube.com It requires specialized equipment for safe storage, handling, and delivery into the reactor, along with robust safety protocols.
Anhydrous Conditions : Maintaining a strictly water-free environment is crucial for the success of the Pinner reaction, as moisture will hydrolyze the intermediate imino ester to a simple ester. nrochemistry.comwikipedia.org Ensuring anhydrous conditions in large-volume reactors is more complex than in small-scale laboratory glassware.
Temperature Control : The formation of the Pinner salt is often performed at low temperatures (e.g., 0 °C) to prevent its decomposition. nrochemistry.com Managing heat transfer and maintaining a consistent low temperature throughout a large reaction mass requires efficient cooling systems and can be energy-intensive.
Process Optimization: Process optimization aims to refine reaction conditions to maximize yield, purity, and efficiency while ensuring safety and reproducibility. For the synthesis of this compound, optimization would focus on several parameters. its.ac.id
Reagent Stoichiometry : The molar ratios of the nitrile, alcohol, and acid catalyst would need to be carefully optimized to drive the reaction to completion while minimizing excess reagents that would need to be removed later.
Reaction Time and Temperature : As seen in the optimization of other chemical processes, time and temperature are critical. its.ac.id The optimal duration and temperature for both the Pinner salt formation and the subsequent ammonolysis step would be determined to maximize product formation and minimize byproduct generation.
Solvent Selection : While traditional solvents are used, an optimization study might explore alternative solvents that could offer better solubility, easier work-up, or a more favorable safety profile. acs.org
Work-up and Purification : The isolation and purification of the final product is a critical step. Optimization would involve developing a scalable, efficient, and high-yielding purification method, such as crystallization, to achieve the desired product purity. google.com
Table 2: Scale-Up and Optimization Summary
| Factor | Scale-Up Challenge | Laboratory Optimization Strategy |
|---|---|---|
| Reagents | Safe handling of anhydrous HCl gas. | Evaluate alternative acid catalysts or in-situ generation methods. Optimize molar ratios. |
| Conditions | Maintaining strict anhydrous environment in large vessels. | Use of drying agents, inert atmosphere (N₂/Ar), and quality control of starting materials. |
| Temperature | Efficient and uniform heat removal for low-temperature steps. | Profile the reaction's thermal behavior; optimize reaction temperature to balance rate and stability. |
| Purity | Consistent product quality and efficient removal of impurities. | Develop a robust and scalable crystallization or purification protocol. |
| Time | Determining optimal reaction endpoint at a large scale. | Utilize in-process controls (e.g., HPLC, GC) to monitor reaction progress and identify the optimal endpoint. |
Chemical Reactivity and Transformation Studies of 5 Trifluoromethyl Nicotinimidamide
Reaction Mechanisms of Amidine Functional Groups
Amidines are a class of organic compounds characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. ontosight.ai This arrangement makes them highly reactive and valuable in various chemical transformations. ontosight.airesearchgate.net They are significantly more basic than their amide analogues, ranking among the strongest uncharged bases. wikipedia.org
The reactivity of the amidine group is distinctly dual in nature. The lone pair of electrons on the sp²-hybridized nitrogen atom makes the functional group nucleophilic. wikipedia.org Protonation or reaction with electrophiles occurs at this nitrogen, forming a resonance-stabilized amidinium cation where the positive charge is delocalized across both nitrogen atoms and the central carbon. wikipedia.org This inherent basicity and nucleophilicity drive many of their characteristic reactions.
Conversely, the carbon atom of the amidine group can act as an electrophile. While amidines themselves are generally considered to have low electrophilicity researchgate.net, this character can be significantly enhanced through activation. For instance, in biological systems or specifically designed chemical reactions, the amide can be activated via phosphorylation (forming an acyl phosphate (B84403) intermediate) at the expense of ATP. libretexts.org Following this activation, the carbon of the resulting carbon-nitrogen double bond becomes highly susceptible to attack by nucleophiles, such as an amine, proceeding through a tetrahedral intermediate to form a new product like an amidinium ion. libretexts.org
The general reactivity of amidines is summarized below:
| Reaction Type | Reacting Site | Description | Product Type |
|---|---|---|---|
| Nucleophilic Attack | sp² Nitrogen | The lone pair on the imino nitrogen attacks an electrophile (e.g., H⁺, alkyl halide). | Amidinium Salt |
| Electrophilic Attack (upon activation) | Amidine Carbon | A nucleophile attacks the central carbon, typically after the group is activated to increase its electrophilicity. | Substituted Amidine/Heterocycle |
| Hydrolysis | Amidine Carbon | Reaction with water, often under acidic or basic conditions, cleaves the C-N bonds. | Carboxylic Acid Derivative (e.g., Amide) and Amine |
| Cyclization | Amidine Group | Used as a building block to react with bifunctional reagents to form various nitrogen-containing heterocycles. researchgate.net | Pyrimidines, Triazines, etc. |
Prototropic tautomerism is a fundamental characteristic of amidine systems, involving the migration of a proton between the two nitrogen atoms. nih.gov This results in an equilibrium between tautomeric forms. For a monosubstituted amidine, this equilibrium involves two identical structures, but for unsubstituted or disubstituted amidines, distinct tautomers can exist. researchgate.net
In addition to prototropic tautomerism, amidines exhibit configurational isomerism (E/Z isomerism) around the rigid carbon-nitrogen double bond. researchgate.net The combination of tautomerism and isomerism leads to several possible structures for any given amidine, including 5-(Trifluoromethyl)nicotinimidamide. The relative stability and population of these isomers can be influenced by factors such as the nature of substituents, the solvent, and whether the compound is in solution or in the solid state. researchgate.netresearchgate.net For example, studies on other amidines have shown that the Z-isomer may be favored in the crystalline form. researchgate.net
The potential isomeric forms for the amidine group are illustrated below:
| Isomer Type | Description | Example Structure |
|---|---|---|
| Prototropic Tautomerism | Migration of a proton between the two nitrogen atoms of the amidine functional group. | R-C(=NH)-NH₂ ⇌ R-C(NH₂)=NH |
| E/Z Isomerism | Geometric isomerism around the C=N double bond due to restricted rotation. | (E)-isomer vs. (Z)-isomer |
| Rotational Isomers (Conformers) | Different spatial arrangements arising from rotation around the C-N single bond. researchgate.net | syn vs. anti conformation |
Trifluoromethyl Group Influence on Pyridine (B92270) Ring Reactivity
The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of the pyridine ring is profound, stemming primarily from strong inductive effects. nih.gov
Pyridine is an electron-deficient aromatic heterocycle, which makes it inherently less reactive towards electrophilic aromatic substitution than benzene. Electrophilic attack on pyridine preferentially occurs at the 3-position, as the cationic intermediates (Wheland intermediates) for attack at the 2- and 4-positions are significantly destabilized because one resonance structure places the positive charge directly on the electronegative nitrogen atom. youtube.com
The introduction of a strong electron-withdrawing CF₃ group at the 5-position further deactivates the entire pyridine ring towards electrophilic attack. This deactivation is additive to the inherent electron deficiency of the ring, making electrophilic substitution reactions on this compound exceptionally difficult to achieve under standard conditions.
While the CF₃ group destabilizes the positively charged intermediates of electrophilic substitution, it has the opposite effect on negatively charged intermediates. The powerful electron-withdrawing nature of the CF₃ group can stabilize anionic intermediates, such as the Meisenheimer complexes formed during nucleophilic aromatic substitution (SₙAr). This stabilization lowers the activation energy for the reaction, making the pyridine ring more susceptible to attack by nucleophiles. acs.org Consequently, functionalization of the pyridine ring in this compound is more likely to proceed via a nucleophilic rather than an electrophilic pathway, assuming a suitable leaving group is present on the ring.
In certain specialized cases, such as in superacid media, the -CF₃ group has been shown to enhance the electrophilic character of adjacent cationic sites, leading to greater positive charge delocalization and stabilization of superelectrophiles. nih.gov
Derivatization Strategies and Functional Group Transformations
The dual functionality of this compound allows for a range of derivatization strategies targeting either the amidine group or the substituted pyridine ring.
The amidine functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net For example, it can undergo condensation reactions with compounds containing two electrophilic sites to form rings such as pyrimidines or triazines. Hydrolysis of the amidine, typically under acidic or basic conditions, would revert the functional group to the corresponding nicotinamide (B372718).
Derivatization of the pyridine ring is governed by the strong directing effects of the nitrogen atom and the trifluoromethyl group. As discussed, electrophilic substitution is highly disfavored. However, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution if a leaving group (e.g., a halogen) is present at the 2-, 4-, or 6-positions. Furthermore, the introduction of a halogen onto the pyridine ring would open up possibilities for palladium-catalyzed cross-coupling reactions. Studies on related 3-bromo-5-trifluoromethoxypyridine have shown it to be an efficient synthon in such transformations. researchgate.netnuph.edu.ua A similar strategy could be envisioned for a halogenated derivative of 5-(trifluoromethyl)pyridine, allowing for the introduction of a wide variety of substituents. For instance, lithiation of a bromo-substituted trifluoromethylpyridine followed by quenching with an electrophile is a viable pathway for introducing functional groups. scispace.com
A summary of potential derivatization strategies is presented below:
| Target Moiety | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| Amidine Group | Heterocycle Synthesis | Reaction with 1,3-dicarbonyls or similar bifunctional electrophiles. | Substituted Pyrimidines |
| Amidine Group | Hydrolysis | H₂O, H⁺ or OH⁻ | 5-(Trifluoromethyl)nicotinamide |
| Pyridine Ring | Nucleophilic Aromatic Substitution (SₙAr) | Requires a leaving group (e.g., Cl, Br) at C2, C4, or C6; reaction with a nucleophile (e.g., R-O⁻, R-S⁻, R₂NH). | Substituted Pyridine Derivative |
| Pyridine Ring | Palladium-Catalyzed Cross-Coupling | Requires a leaving group (e.g., Br, I); reaction with boronic acids (Suzuki), amines (Buchwald-Hartwig), etc. | Aryl-, Alkyl-, or Amine-Substituted Pyridine |
Acylation and Alkylation Reactions
The imidamide functional group of this compound possesses two nitrogen atoms with nucleophilic character, making them susceptible to acylation and alkylation. These reactions are fundamental for modifying the compound's structure and properties.
Acylation Reactions: N-acylation involves the introduction of an acyl group (R-C=O) onto one or both nitrogen atoms of the imidamide moiety. This transformation is typically achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. orientjchem.org The reaction can provide access to N-acylamidines, which are important intermediates in organic synthesis. The choice of reaction conditions can influence whether mono- or di-acylation occurs. For instance, using one equivalent of the acylating agent at low temperatures would favor mono-acylation. The use of benzotriazole (B28993) chemistry provides a mild and efficient method for the N-acylation of various amines and related compounds. nih.gov
Alkylation Reactions: N-alkylation introduces an alkyl group onto the imidamide nitrogens. Common alkylating agents include alkyl halides and alcohols. wikipedia.org The reaction with alkyl halides is a form of nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org When using alcohols as alkylating agents, a catalyst is often required to activate the alcohol's hydroxyl group, turning it into a better leaving group. acs.org These reactions can lead to a mixture of mono- and di-alkylated products, as the initial product can react further. wikipedia.org
| Reaction Type | Reagent Class | Typical Conditions | Product Type |
| N-Acylation | Acyl Chlorides, Anhydrides | Base (e.g., pyridine, triethylamine), Aprotic Solvent | N-Acylated Imidamide |
| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) | N-Alkylated Imidamide |
| N-Alkylation | Alcohols | Catalyst (e.g., Ru or Ti-based), Heat | N-Alkylated Imidamide |
Cyclocondensation Reactions for Heterocycle Formation (e.g., Oxadiazoles, Pyrimidinones)
The bifunctional nature of the imidamide group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions.
Oxadiazole Synthesis: 1,2,4-oxadiazoles are a class of heterocycles often synthesized from amidoxime (B1450833) precursors, which are closely related to imidamides. The general strategy involves the reaction of an amidoxime with a carboxylic acid or its derivative (like an ester or acyl chloride), followed by cyclization. researchgate.net For instance, 3,5-disubstituted-1,2,4-oxadiazoles can be prepared in a one-pot synthesis from amidoximes and carboxylic acid esters in a superbasic medium. A base-mediated, one-pot synthesis from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride has also been developed. nih.gov
Pyrimidinone Synthesis: Pyrido[2,3-d]pyrimidin-7(8H)-ones are an important class of fused heterocycles whose synthesis can start from a preformed pyridine ring. nih.gov Amidines, such as this compound, are key building blocks for pyrimidine (B1678525) rings. They can undergo cyclocondensation with β-dicarbonyl compounds or their equivalents. For example, reaction with a β-ketoester in the presence of a base would lead to the formation of a substituted pyrimidinone ring fused to the pyridine core. A one-pot, multi-component reaction strategy has been established for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives with yields up to 80%. wikipedia.org
| Target Heterocycle | Co-reactant | Key Reaction Type | Representative Conditions |
| 1,2,4-Oxadiazole (B8745197) | Carboxylic Acid/Ester | Acylation followed by Dehydrative Cyclization | Base (e.g., NaOH/DMSO), Heat |
| Pyrimidinone | β-Ketoester | Condensation-Cyclization | Base (e.g., NaOEt), Alcohol Solvent |
| Pyrido[2,3-d]pyrimidinone | Diethyl ethoxymethylenemalonate | Cyclocondensation | High Temperature (e.g., Dowtherm A) |
Transformations Involving the Imidamide Nitrogen Atoms
The nitrogen atoms of the imidamide functional group are central to its reactivity, participating in a range of transformations beyond simple acylation and alkylation.
The imidamide group contains functionality analogous to both amides and amines. Like amides, the C-N bonds have partial double bond character, and the nitrogen lone pairs are less basic than in simple amines. masterorganicchemistry.com The group can undergo hydrolysis under acidic or basic conditions to yield the corresponding nicotinamide and ammonia (B1221849) or an amine. libretexts.orglibretexts.org
Reduction of the imidamide group can also be achieved. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C=N double bond and potentially the C=O analogue within the resonance structure, leading to a diamine derivative. libretexts.orglibretexts.org
Furthermore, the nitrogen atoms can act as nucleophiles in reactions forming new C-N bonds, a key step in many cyclization reactions as discussed previously, or in reactions like the Mannich reaction if the substrate is sufficiently activated. The synthesis of novel nicotinimidamides has been achieved via a tandem four-component reaction, highlighting the complex transformations the core structure can undergo. researchgate.net
Palladium-Catalyzed Coupling Reactions of Related Pyridine Derivatives
While direct palladium-catalyzed coupling on the imidamide group is not common, the pyridine core of this compound is an ideal platform for such reactions, assuming a suitable leaving group (e.g., Cl, Br, I, OTf) is present on the ring, typically at the 2- or 6-position. These reactions are powerful tools for creating C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide/triflate with an organoboron compound (boronic acid or ester) and is a premier method for forming biaryl structures. nih.gov For example, 2,3,5-trichloropyridine (B95902) undergoes a regioselective, ligand-free Suzuki coupling with various arylboronic acids using a palladium acetate (B1210297) catalyst in an aqueous medium to yield 3,5-dichloro-2-arylpyridines. nih.gov Such a strategy could be applied to a halogenated precursor of this compound to introduce diverse aryl or heteroaryl substituents.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide/triflate with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction allows for the introduction of vinyl groups onto the pyridine ring. The reaction typically uses a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org Its utility has been demonstrated in the synthesis of complex molecules, including natural products. youtube.comnih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds by coupling an aryl halide/triflate with an amine. wikipedia.org It has largely replaced harsher classical methods. The development of various generations of phosphine ligands has expanded the reaction's scope to include a wide range of amines and aryl partners under mild conditions. wiley.com This method could be used to synthesize precursors to this compound by introducing an amino group onto a halogenated 5-(trifluoromethyl)pyridine, which can then be converted to the imidamide.
The table below summarizes representative conditions for these coupling reactions on related pyridine substrates.
| Coupling Reaction | Reactant 1 (Pyridine Derivative) | Reactant 2 | Catalyst/Ligand | Base | Product Type |
| Suzuki-Miyaura nih.gov | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | 2-Aryl-3,5-dichloropyridine |
| Heck wikipedia.orgorganic-chemistry.org | Aryl Halide (e.g., Iodopyridine) | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Aryl-substituted alkene |
| Buchwald-Hartwig wikipedia.orgatlanchimpharma.com | 2-Chloropyridine derivative | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-Aminopyridine derivative |
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental in elucidating the chemical structure of 5-(Trifluoromethyl)nicotinimidamide by examining the interaction of the molecule with electromagnetic radiation.
¹H NMR: Protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The protons on the imidamide group (-C(=NH)NH₂) would appear as distinct signals, often broadened due to quadrupole effects of the nitrogen atoms and chemical exchange.
¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the pyridine ring, the trifluoromethyl group, and the imidamide moiety. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: This technique is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a singlet for the CF₃ group, with a chemical shift characteristic of a trifluoromethyl group attached to an aromatic ring.
Table 1: Predicted NMR Data for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.5 - 9.0 | m | Aromatic protons on the pyridine ring. |
| ¹H | 5.0 - 7.0 | br s | Amine protons of the imidamide group. |
| ¹³C | 110 - 160 | m | Aromatic carbons. |
| ¹³C | ~124 | q | Trifluoromethyl carbon (¹JCF coupling). |
| ¹³C | ~165 | s | Imidamide carbon. |
| ¹⁹F | ~ -60 to -70 | s | Trifluoromethyl group. |
Note: This table is illustrative and based on general principles and data for similar compounds. Actual values may vary.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This information helps to confirm the molecular formula and provides additional structural clues. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used. For a related compound, 5-(trifluoromethoxy)nicotinamide, the molecular ion peak [M]⁺ was observed at m/z 207 using chemical ionization (CI). scispace.com
The expected exact mass of this compound (C₇H₆F₃N₃) can be calculated. Upon ionization, the molecule will fragment in a predictable manner, with the resulting fragment ions providing further evidence for the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 204.0536 | Protonated molecular ion. |
| [M]⁺ | 203.0459 | Molecular ion. |
| [M-NH₂]⁺ | 187.0352 | Loss of an amino group. |
| [M-CF₃]⁺ | 134.0560 | Loss of the trifluoromethyl group. |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. openstax.orgpressbooks.pub
N-H Stretching: The N-H bonds of the primary amine and imine in the imidamide group would show absorptions in the range of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region. libretexts.orgpressbooks.pub
C=N Stretching: The carbon-nitrogen double bond of the imidamide group would have a characteristic absorption band.
C-F Stretching: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group would be expected in the region of 1000-1350 cm⁻¹.
Aromatic C=C and C=N Stretching: Vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine/Imine) | 3100 - 3500 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Weak - Medium |
| C=N Stretch (Imidamide) | ~1650 | Medium |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium |
| C-F Stretch (Trifluoromethyl) | 1000 - 1350 | Strong |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., LC-MS, HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of the compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks. A patent for the preparation of N-cyanomethyl-4-(trifluoromethyl) nicotinamide (B372718) mentions achieving a purity of greater than or equal to 98% as determined by HPLC. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is invaluable for identifying and quantifying the compound in complex mixtures, as it provides both retention time and mass-to-charge ratio data for each component. scispace.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate, separating the components based on their polarity.
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | Purity Assessment, Quantification | C18, Silica | Acetonitrile (B52724)/Water, Hexane/Ethyl Acetate (B1210297) | UV, Diode Array |
| LC-MS | Identification, Quantification | C18, NH₂ | Acetonitrile/Water with additives | Mass Spectrometer |
| TLC | Reaction Monitoring, Purity Check | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV Light, Staining Reagents |
Coordination Chemistry of Trifluoromethyl Substituted Pyridine Amidine Ligands
Ligand Design Principles for Metal Complexation
The design of ligands for metal complexation is a foundational aspect of coordination chemistry, aiming to create molecules that can bind to metal ions and form stable complexes with desired properties. Pyridine-amidine ligands are a versatile class of chelating agents that have garnered significant interest. researchgate.net
The trifluoromethyl group is a potent electron-withdrawing substituent. Its placement on the pyridine (B92270) ring, particularly at the 5-position as in 5-(Trifluoromethyl)nicotinimidamide, is expected to significantly decrease the electron density on the pyridine nitrogen atom. nih.gov This reduction in basicity can influence the ligand's coordination behavior in several ways:
Modulation of Metal-Ligand Bond Strength: The decreased electron-donating ability of the pyridine nitrogen can lead to a weaker metal-nitrogen bond compared to unsubstituted pyridine-amidine ligands. nih.gov
Stabilization of Lower Oxidation States: By withdrawing electron density from the metal center, the trifluoromethyl group can help stabilize lower oxidation states of the coordinated metal ion.
Enhancement of π-Acceptor Properties: The electron-withdrawing nature of the CF₃ group can enhance the π-acceptor character of the pyridine ring, which can influence the electronic structure and reactivity of the resulting metal complex. cdnsciencepub.com
The amidine functional group, -C(=NH)NH₂, offers a second coordination site. The nitrogen atoms of the amidine can coordinate to a metal center, typically in a bidentate fashion, forming a stable five- or six-membered chelate ring. The coordination of the amidine moiety can be influenced by the electronic effects of the trifluoromethyl group on the pyridine ring.
Formation of Coordination Complexes with Transition Metals
Pyridine-amidine ligands readily form coordination complexes with a variety of transition metals. psu.eduamercrystalassn.org The reaction of this compound with transition metal precursors, such as metal halides or acetates, is expected to yield metal complexes. The coordination mode of the ligand would likely involve both the pyridine nitrogen and one or both nitrogen atoms of the amidine group, acting as a bidentate or potentially a bridging ligand.
The specific geometry of the resulting complex will depend on several factors, including the metal ion, its preferred coordination number, and the stoichiometry of the reaction. For instance, with late transition metals like palladium(II), square planar complexes of the type [Pd(L)₂]Cl₂ or [Pd(L)Cl₂] could be anticipated, where L represents the this compound ligand. acs.org For first-row transition metals such as copper(II), nickel(II), or cobalt(II), octahedral or tetrahedral geometries are common. researchgate.net
The electron-withdrawing trifluoromethyl group can impact the kinetics and thermodynamics of complex formation. The reduced basicity of the pyridine nitrogen might necessitate slightly more forcing reaction conditions to achieve complexation compared to more electron-rich pyridine ligands. nih.gov
| Metal Ion | Potential Complex Geometry | Expected Coordination Mode |
| Pd(II) | Square Planar | Bidentate (Npy, Namidine) |
| Pt(II) | Square Planar | Bidentate (Npy, Namidine) |
| Cu(II) | Octahedral, Square Pyramidal | Bidentate or Bridging |
| Ni(II) | Octahedral, Tetrahedral | Bidentate |
| Co(II) | Octahedral, Tetrahedral | Bidentate |
| Ru(II) | Octahedral | Bidentate |
This table presents potential coordination scenarios based on the known chemistry of related ligands.
Spectroscopic Characterization of Metal Complexes
The formation of metal complexes with this compound can be monitored and the products characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal center. Key vibrational bands to monitor include:
ν(C=N) and ν(C-N) of the amidine group: Upon coordination, these bands are expected to shift in frequency, indicating the involvement of the amidine nitrogen atoms in bonding to the metal.
Pyridine ring vibrations: The characteristic ring stretching vibrations of the pyridine moiety, typically observed in the 1400-1600 cm⁻¹ region, will likely shift to higher frequencies upon coordination of the pyridine nitrogen to the metal center. kpi.ua
ν(N-H) of the amidine group: Changes in the N-H stretching frequencies can also provide evidence of coordination and potential deprotonation of the amidine group under certain conditions. orientjchem.org
New bands in the far-IR region: The formation of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its complexes in solution.
¹H NMR: The signals corresponding to the protons on the pyridine ring are expected to shift upon complexation due to the change in the electronic environment. The direction and magnitude of the shift will depend on the metal and its oxidation state. Protons closer to the coordination site will experience more significant shifts. acs.orgyoutube.com The N-H protons of the amidine group may also show a shift or broadening upon coordination.
¹⁹F NMR: This technique is particularly useful for ligands containing fluorine. The chemical shift of the trifluoromethyl group will be sensitive to the coordination of the ligand and can provide insights into the electronic effects of complexation.
¹³C NMR: The carbon signals of the pyridine ring and the amidine group will also be affected by coordination, providing further structural information. rsc.org
UV-Visible Spectroscopy: The electronic absorption spectra of the transition metal complexes will be dominated by d-d transitions and metal-to-ligand charge transfer (MLCT) bands. The energy of these transitions provides information about the geometry of the complex and the nature of the metal-ligand bonding. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the energy of the MLCT bands. cdnsciencepub.com
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and bonding of metal complexes. nih.gov For complexes of this compound, DFT studies could be employed to:
Optimize Geometries: Predict the most stable structures of the metal complexes, including bond lengths and angles.
Analyze Molecular Orbitals: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra and to predict the reactivity of the complexes. ekb.eg
Calculate Vibrational Frequencies: Assist in the assignment of experimental IR spectra.
Quantify Metal-Ligand Bond Strength: Analyze the nature and strength of the coordination bonds between the metal and the pyridine-amidine ligand.
Evaluate the Influence of the CF₃ Group: Systematically study the electronic effect of the trifluoromethyl substituent on the properties of the ligand and its complexes by comparing calculated properties with those of the unsubstituted analogue. nih.gov
Theoretical studies on related systems have shown that electron-withdrawing groups on pyridine ligands generally lead to longer metal-pyridine bonds and can affect the redox potentials of the complexes. nih.gov
Applications in Catalysis Research
Pyridine-based ligands and their transition metal complexes are widely used as catalysts in a range of organic transformations. unimi.itnih.gov While specific catalytic applications of this compound complexes have not been reported, the structural and electronic features of this ligand suggest potential utility in several areas of catalysis.
The electron-withdrawing nature of the trifluoromethyl group can enhance the stability of the metal center and influence its reactivity. Potential areas of application could include:
Cross-Coupling Reactions: Palladium complexes with N-donor ligands are extensively used in reactions like Suzuki-Miyaura and Heck couplings. The electronic properties of the this compound ligand could be beneficial in tuning the catalytic activity and stability of palladium catalysts. acs.org
Polymerization: Group IV metal complexes with aminopyridinato ligands have shown activity as catalysts for olefin polymerization. researchgate.net The electronic and steric properties of the current ligand could be explored in this context.
Oxidation Catalysis: The ability of the trifluoromethyl group to stabilize higher oxidation states of metal ions could make the corresponding complexes interesting candidates for oxidation catalysis. unimi.it
Further research is required to synthesize and test the catalytic activity of transition metal complexes of this compound to validate these potential applications.
Applications in Advanced Organic Synthesis
5-(Trifluoromethyl)nicotinimidamide as a Building Block for Complex Heterocyclic Systems
The inherent reactivity of the imidamide (amidine) functional group, combined with the electronic influence of the trifluoromethyl-substituted pyridine (B92270) core, makes this compound a valuable precursor for a range of cyclization and multicomponent reactions. This enables the synthesis of diverse heterocyclic frameworks with potential applications in pharmacology and agrochemistry.
Pyrimidine (B1678525) rings are fundamental components of nucleic acids and are present in numerous therapeutic agents. researchgate.net The construction of pyrimidine derivatives, particularly those substituted with a trifluoromethyl group at the 5-position, is a key objective in medicinal chemistry. researchgate.net One-pot multicomponent reactions represent an efficient strategy for synthesizing these structures. researchgate.net
A common and effective method for pyrimidine synthesis involves the condensation of an amidine hydrochloride with a suitable partner, such as an aryl enaminone, in the presence of a trifluoromethyl source like sodium trifluoromethanesulfinate (CF₃SO₂Na). researchgate.net In this context, this compound hydrochloride can function as the amidine component. The reaction proceeds through a series of steps including radical addition, oxidation, nucleophilic addition, and intramolecular cyclization to yield the desired 5-trifluoromethyl pyrimidine derivative. researchgate.net This approach is notable for its tolerance of various functional groups and can produce yields of up to 80%. researchgate.net The general reaction scheme allows for the creation of a library of pyrimidine derivatives by varying the substituents on the reaction partners.
Table 1: Examples of Polysubstituted Pyrimidine Synthesis
This table illustrates representative examples of pyrimidine synthesis methodologies that can be adapted using this compound as the amidine source.
| Amidine Source | Reaction Partner | Key Reagents | Product Type | Yield (%) |
| Aryl Amidine HCl | Aryl Enaminone | CF₃SO₂Na, Cu(II) | 5-CF₃ Pyrimidine | up to 80 |
| Guanidine HCl | Chalcone | NaOH, Ethanol | 2-Aminopyrimidine | 51-69 |
Oxadiazole rings are important bioisosteres for ester and amide groups, offering improved metabolic stability in drug candidates. researchgate.net The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are both prevalent in medicinal chemistry.
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid or its activated derivative. nih.gov this compound can be readily converted to its corresponding amidoxime, 5-(trifluoromethyl)pyridine-3-carboxamidoxime. This intermediate can then react with various carboxylic acids in the presence of a coupling agent or with acyl chlorides to form the 1,2,4-oxadiazole ring, where the 5-(trifluoromethyl)pyridinyl group is at the 3-position of the oxadiazole. nih.gov
Alternatively, the 1,3,4-oxadiazole scaffold is often constructed from hydrazine (B178648) derivatives. nih.gov For instance, nicotinamide (B372718) derivatives can be converted to N-substituted phenylhydrazides, which then undergo cyclization with agents like carbon disulfide (CS₂) or cyanogen (B1215507) bromide (BrCN) to form the 1,3,4-oxadiazole ring. nih.gov By adapting these methods, derivatives of this compound can serve as precursors for novel 1,3,4-oxadiazoles containing the trifluoromethylpyridine moiety. nih.gov
The utility of this compound extends to the synthesis of fused and complex multi-ring heterocyclic systems. A notable example is the construction of researchgate.netnuph.edu.uaresearchgate.nettriazolo[1,5-a]pyrimidines. These fused systems are formed via a three-component condensation reaction involving an aromatic aldehyde, a β-ketoester such as ethyl 4,4,4-trifluoro-3-oxobutanoate, and an aminoazole like 1,2,4-triazol-3-amine. researchgate.net This reaction can be performed under solvent-free conditions and leads to the formation of a pyrimidine ring fused with a triazole ring, creating a complex heterocyclic core with a trifluoromethyl group. researchgate.net
Another strategy involves the synthesis of 1,2,4-triazoles which can then be further functionalized. nih.gov For example, a [3+2] cycloaddition reaction can produce a 5-trifluoromethyl-1,2,4-triazole. This triazole, bearing reactive sites, can then undergo palladium-catalyzed cross-coupling reactions such as Heck or Sonogashira couplings to be integrated into larger, multi-ring molecular architectures. nih.gov
Stereoselective Synthesis Utilizing this compound Derivatives
While direct stereoselective reactions involving this compound are not extensively documented, its derivatives are key components in stereoselective syntheses. A prime example is the regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro- researchgate.netnuph.edu.uaresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net
This one-pot reaction combines an aromatic aldehyde, 1,1,1-trifluoropentane-2,4-dione (a trifluoromethyl building block), and 1,2,4-triazol-3-amine under solvent-free and catalyst-free conditions. researchgate.net The condensation and subsequent cyclization process creates multiple stereocenters. The reaction has been shown to be highly stereoselective, yielding specific enantiomeric pairs (e.g., 5S,6S,7R and 5R,6R,7S) with high purity. researchgate.net The specific stereochemical outcome is influenced by the nature of the reactants and the reaction conditions. This method provides an efficient and environmentally friendly route to optically active, complex heterocyclic compounds containing the trifluoromethyl group. researchgate.net
Table 2: Stereoselective Synthesis of Tetrahydro- researchgate.netnuph.edu.uaresearchgate.nettriazolo[1,5-a]pyrimidines researchgate.net
This table details the stereoselective synthesis of fused pyrimidine systems using a trifluoromethyl-containing building block.
| Aromatic Aldehyde (Ar) | β-Dicarbonyl Compound | Reaction Time (min) | Product | Yield (%) |
| Benzaldehyde | 1,1,1-Trifluoropentane-2,4-dione | 40 | 7-Phenyl-5-methyl-... | 93 |
| 4-Methylbenzaldehyde | 1,1,1-Trifluoropentane-2,4-dione | 45 | 7-(4-Methylphenyl)-5-methyl-... | 90 |
| 4-Chlorobenzaldehyde | 1,1,1-Trifluoropentane-2,4-dione | 50 | 7-(4-Chlorophenyl)-5-methyl-... | 92 |
| 4-Methoxybenzaldehyde | 1,1,1-Trifluoropentane-2,4-dione | 60 | 7-(4-Methoxyphenyl)-5-methyl-... | 85 |
| Benzaldehyde | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 60 | Ethyl 5-hydroxy-7-phenyl-... | 82 |
Chemo- and Regioselective Transformations
The controlled synthesis of specific isomers is a fundamental challenge in organic chemistry. Chemo- and regioselective reactions involving trifluoromethylated building blocks are therefore highly valuable.
The synthesis of 5-trifluoromethyl-1,2,4-triazoles via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN) is an excellent example of a regioselective transformation. nih.gov In this process, the nitrile imine is generated in situ from a hydrazonyl chloride precursor. It then reacts with CF₃CN, which itself can be generated from a stable precursor like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. nih.gov The cycloaddition proceeds with exclusive regioselectivity, yielding only the 1,3-diaryl-5-(trifluoromethyl)-1,2,4-triazole isomer. nih.gov This selectivity is governed by the electronic and steric properties of the reacting species, ensuring that the desired product is formed without contamination from other regioisomers. The reaction is robust, tolerates a variety of functional groups, and is scalable. nih.gov
Furthermore, the three-component synthesis of researchgate.netnuph.edu.uaresearchgate.nettriazolo[1,5-a]pyrimidines is also highly regioselective. researchgate.net The reaction between 3-amino-1,2,4-triazole and a β-dicarbonyl compound could potentially yield two different regioisomeric fused systems: researchgate.netnuph.edu.uaresearchgate.nettriazolo[1,5-a]pyrimidines and researchgate.netnuph.edu.uaresearchgate.nettriazolo[4,3-a]pyrimidines. However, under the reported reaction conditions, the [1,5-a] isomer is formed exclusively, demonstrating a high degree of regiocontrol. researchgate.net
Table 3: Regioselective Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles nih.gov
This table presents examples of the regioselective [3+2] cycloaddition to form 1,2,4-triazoles.
| Hydrazonyl Chloride Substituent (Ar) | Base | Solvent | Product | Yield (%) |
| Phenyl | NEt₃ | CH₂Cl₂ | 1,3-Diphenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 80 |
| 3-Methylphenyl | NEt₃ | CH₂Cl₂ | 1-(3-Methylphenyl)-3-phenyl-5-(trifluoromethyl)-... | 98 |
| 4-tert-Butylphenyl | NEt₃ | CH₂Cl₂ | 1-(4-tert-Butylphenyl)-3-phenyl-5-(trifluoromethyl)-... | 60 |
| 4-Bromophenyl | NEt₃ | CH₂Cl₂ | 1-(4-Bromophenyl)-3-phenyl-5-(trifluoromethyl)-... | 85 |
| 4-Nitrophenyl | NEt₃ | CH₂Cl₂ | 1-(4-Nitrophenyl)-3-phenyl-5-(trifluoromethyl)-... | 70 |
Mechanistic Research in Biological Systems in Vitro Studies
Investigation of Molecular Interactions with Enzymatic Targets
The nicotinamide (B372718) structure is a key component of the coenzyme NAD, making it a recognizable moiety for a wide range of enzymes. The addition of a trifluoromethyl group, a common substituent in medicinal chemistry, can significantly alter its electronic properties and binding interactions. mdpi.comwikipedia.org
Enzyme Inhibition Studies and Kinetic Analysis (In Vitro)
Studies on related nicotinamide compounds have demonstrated inhibitory activity against various enzymes. For instance, nicotinamide itself has been shown to inhibit human Cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2E1. mdpi.com The mechanism of inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. mdpi.com
Kinetic analyses of nicotinamide derivatives often reveal competitive inhibition, as seen in studies of nicotinamidases where nicotinaldehyde, a related compound, acts as a potent competitive inhibitor. nih.gov For 5-(Trifluoromethyl)nicotinimidamide, it is plausible that it could act as an inhibitor for certain enzymes, with the trifluoromethyl group influencing the binding affinity and kinetics. The strong electron-withdrawing nature of the trifluoromethyl group could modulate the interaction with the enzymatic active site. mdpi.com
Interactive Table: Kinetic Parameters of Nicotinamide Inhibition on Human P450 Enzymes
| Enzyme | Inhibitor | Ki (mM) | Inhibition Type |
| CYP2D6 | Nicotinamide | 19 +/- 4 | Competitive |
| CYP3A4 | Nicotinamide | 13 +/- 3 | Competitive |
| CYP2E1 | Nicotinamide | 13 +/- 8 | Competitive |
| Note: This data is for the parent compound nicotinamide, not this compound. mdpi.com |
Receptor Binding Assays (In Vitro)
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. While no specific receptor binding data for this compound was found, the general methodology involves using a radiolabeled ligand to compete with the test compound for binding to the receptor. Such assays can determine the binding affinity (Ki) and can also be adapted to assess the functional activity of the compound (agonist, antagonist, or inverse agonist). nih.govnih.gov For a novel compound like this compound, screening against a panel of receptors would be a standard initial step in its pharmacological profiling.
Mechanisms of Action at the Molecular Level (e.g., Allosteric vs. Active Site Binding)
The mechanism of action at a molecular level can involve direct binding to the active site (orthosteric binding) or to a secondary site (allosteric binding), which then modulates the enzyme's activity. nih.gov For nicotinamide-based compounds, interaction with the active site is common, often mimicking the binding of the natural substrate. nih.gov However, the introduction of bulky or electronically distinct groups like trifluoromethyl could potentially lead to interactions with allosteric sites. Determining the precise binding mode of this compound would require detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, in complex with its target enzyme.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how chemical structure relates to biological activity. For this compound, SAR would involve exploring how modifications to its structure affect its interaction with biological targets.
Systematic Modification of the Nicotinimidamide Scaffold
Systematic modifications of the nicotinimidamide scaffold would involve altering various positions of the pyridine ring and the imidamide group to probe the key interactions with a target enzyme. For example, moving the trifluoromethyl group to different positions on the pyridine ring would help to understand the spatial requirements of the binding pocket. Similarly, alkylation or arylation of the imidamide nitrogen atoms would provide insights into the hydrogen bonding and steric tolerance within the active site.
Exploration of Substituent Effects on Molecular Recognition
The trifluoromethyl group is a particularly interesting substituent in drug design due to its unique properties. It is highly electronegative and lipophilic, which can enhance binding affinity and improve metabolic stability. mdpi.comwikipedia.orghovione.com SAR studies often involve comparing the activity of a trifluoromethyl-containing compound with its non-fluorinated methyl analog. Statistical analyses have shown that while the substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, in some cases, it can lead to a significant increase in potency. acs.org The improved binding energy is often attributed to favorable electrostatic interactions or better solvation properties. acs.org For this compound, the trifluoromethyl group at the 5-position of the nicotinamide ring would significantly influence the electron distribution of the aromatic ring, which could be a key factor in its molecular recognition by target proteins.
Investigation of Metabolic Pathways and Enzyme-Mediated Transformations (In Vitro)
The metabolic fate of a xenobiotic compound like this compound is a critical determinant of its efficacy and potential for accumulation. In vitro metabolism studies using systems such as human liver microsomes, S9 fractions, or primary hepatocytes are essential for elucidating the potential biotransformation pathways. youtube.com These systems contain a variety of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, as well as phase II conjugation enzymes. youtube.com
For this compound, several metabolic transformations can be hypothesized based on its chemical structure. The imidamide functional group may be susceptible to hydrolysis by amidases or other hydrolases, leading to the formation of the corresponding carboxylic acid, 5-(trifluoromethyl)nicotinic acid, and ammonia (B1221849). The pyridine ring itself can undergo oxidation at various positions, catalyzed by CYP enzymes, to form N-oxides or hydroxylated derivatives. The trifluoromethyl group is generally considered to be metabolically stable; however, in some cases, defluorination can occur, although this is a less common metabolic pathway.
Phase II metabolic reactions could also play a role in the biotransformation of this compound or its phase I metabolites. mdpi.com These reactions typically involve conjugation with endogenous molecules such as glucuronic acid (via UDP-glucuronosyltransferases), sulfate (B86663) (via sulfotransferases), or glutathione (B108866) (via glutathione S-transferases) to increase water solubility and facilitate excretion. For instance, any hydroxylated metabolites formed during phase I could be readily glucuronidated or sulfated.
To investigate these potential pathways, this compound would be incubated with a chosen in vitro metabolic system. The reaction mixture would then be analyzed at various time points using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites. mdpi.com By comparing the mass spectra of the detected metabolites with that of the parent compound and by using tandem mass spectrometry (MS/MS) for fragmentation analysis, the chemical structures of the metabolites can be elucidated. mdpi.com
| Potential Metabolic Pathway | Key Enzymes Involved (Hypothetical) | Potential Metabolite |
| Hydrolysis of Imidamide | Amidases, Hydrolases | 5-(Trifluoromethyl)nicotinic acid |
| Pyridine Ring Oxidation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | 5-(Trifluoromethyl)nicotinamide-N-oxide |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2C9, CYP2C19) | Hydroxy-5-(trifluoromethyl)nicotinimidamide |
| Glucuronidation of Hydroxylated Metabolite | UDP-glucuronosyltransferases (UGTs) | Hydroxy-5-(trifluoromethyl)nicotinimidamide-glucuronide |
This table outlines the hypothetical metabolic pathways for this compound based on its chemical structure.
Applications in Chemical Probe Development for Biological Pathways
A chemical probe is a small molecule that is used to study and manipulate a specific protein or biological pathway in a selective and dose-dependent manner. Given its specific chemical structure, this compound could serve as a scaffold for the development of chemical probes to investigate various biological processes. The utility of a compound as a chemical probe is contingent on several factors, including its potency, selectivity, and the ability to be chemically modified without losing its biological activity. nih.gov
The development of a chemical probe based on this compound would begin with the identification of a specific biological target with which it interacts. Assuming the compound exhibits inhibitory activity against a particular enzyme, for example, a nitric oxide synthase (NOS), it could be further optimized to enhance its potency and selectivity. dovepress.com Structure-activity relationship (SAR) studies would guide the modification of the molecule to improve its binding affinity for the target enzyme while minimizing off-target effects.
Once a potent and selective analog is identified, it can be functionalized with a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne or azide (B81097) group, to create a chemical probe. This allows for the visualization and tracking of the probe within cells or tissues, or for the isolation and identification of its binding partners through techniques like affinity chromatography or activity-based protein profiling (ABPP).
The trifluoromethyl group on the pyridine ring can be a valuable feature in a chemical probe, as it can enhance binding affinity and metabolic stability. The nicotinimidamide moiety, with its potential for hydrogen bonding, can also contribute to specific interactions with a protein target.
| Characteristic of an Ideal Chemical Probe | Potential for this compound Scaffold |
| Potency | Can be optimized through medicinal chemistry efforts based on SAR. |
| Selectivity | The specific arrangement of functional groups may confer selectivity for a particular target. |
| Cell Permeability | The physicochemical properties can be tuned to allow for penetration of cell membranes. |
| Chemical Tractability | The structure allows for the introduction of reporter tags at various positions. |
| Mechanism of Action | The probe should have a well-defined interaction with its target. |
This table summarizes the key characteristics of an ideal chemical probe and the potential of the this compound scaffold to meet these criteria.
Future Research Directions and Unexplored Avenues
Development of Advanced Trifluoromethylation Reagents and Methodologies
The introduction of a trifluoromethyl group is a critical step in the synthesis of 5-(trifluoromethyl)nicotinimidamide and its analogues. Future research will likely focus on the development of more efficient, selective, and scalable trifluoromethylation methods applicable to pyridine (B92270) rings. While numerous reagents exist, their application to complex heterocyclic systems often presents challenges.
Recent advancements have seen the emergence of a variety of electrophilic, nucleophilic, and radical trifluoromethylating agents. acs.org Key examples include hypervalent iodine compounds (e.g., Togni's reagents), sulfonium (B1226848) salts (e.g., Umemoto's reagents), and reagents that generate trifluoromethyl radicals, such as sodium trifluoromethanesulfinate (Langlois' reagent). acs.org A significant area of future work will be the adaptation and optimization of these reagents for the late-stage trifluoromethylation of pre-functionalized nicotinimidamide precursors. This would allow for the rapid generation of diverse analogues for structure-activity relationship studies.
Furthermore, the development of catalytic methods for direct C-H trifluoromethylation of the pyridine ring is a highly desirable goal. nih.gov Such methods would offer a more atom-economical and environmentally benign approach compared to traditional multi-step syntheses that often require harsh conditions and pre-functionalized substrates. acs.org Research in this area could explore the use of transition metal catalysts or photoredox catalysis to achieve regioselective trifluoromethylation of the nicotinimidamide core.
| Reagent Type | Examples | Potential Advantages for this compound Synthesis |
| Electrophilic | Togni's reagents, Umemoto's reagents | Mild reaction conditions, broad functional group tolerance. |
| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMSCF3) | Useful for introducing the CF3 group onto electrophilic centers. |
| Radical | Langlois' reagent, Trifluoroiodomethane (CF3I) | Can be effective for the functionalization of electron-deficient heterocycles. |
Exploration of Novel Reactivity Patterns for the Nicotinimidamide Moiety
The nicotinimidamide functional group, a derivative of an amidine, possesses a rich and underexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations of this moiety to unlock its full potential as a synthetic building block.
Amidines are known to participate in a variety of chemical reactions, including nucleophilic additions, cycloadditions, and reactions as directing groups for C-H functionalization. researchgate.netresearchgate.net The presence of the trifluoromethyl group on the pyridine ring will undoubtedly influence the electronic properties and, consequently, the reactivity of the nicotinimidamide group. For instance, the electron-withdrawing nature of the CF3 group may enhance the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack.
Future studies could explore:
Cyclization Reactions: The nicotinimidamide moiety could serve as a precursor for the synthesis of novel fused heterocyclic systems. Reactions with bifunctional reagents could lead to the formation of triazoles, pyrimidines, or other biologically relevant scaffolds. Mechanistic investigations have shown that amidines can react with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and 1,3,5-triazines, respectively, through a process involving nucleophilic attack followed by N2 elimination. nih.govacs.org
Metal-Catalyzed Cross-Coupling: The N-H bonds of the imidamide could be utilized in cross-coupling reactions to introduce new substituents. This could provide a modular approach to a wide range of N-functionalized derivatives.
Directed C-H Functionalization: The amidine group has the potential to act as a directing group for the functionalization of the pyridine ring at positions that are otherwise difficult to access.
| Reaction Type | Potential Outcome | Influence of the Trifluoromethyl Group |
| Cycloaddition | Formation of novel fused heterocycles. | May alter the regioselectivity and rate of reaction. |
| Nucleophilic Addition | Functionalization of the imidamide carbon. | Enhanced electrophilicity of the imidamide carbon. |
| Metal-Catalyzed Cross-Coupling | Introduction of substituents at the nitrogen atoms. | May influence catalyst binding and reactivity. |
Design of Next-Generation Analogues for Mechanistic Chemical Biology Studies
The trifluoromethyl group is a valuable feature in the design of chemical probes for biological systems due to its metabolic stability and ability to mimic other functional groups. The nicotinimidamide scaffold also offers opportunities for derivatization to create a variety of molecular tools.
Future research in this area should focus on the rational design and synthesis of this compound analogues as:
Fluorescent Probes: By attaching a fluorophore to the nicotinimidamide scaffold, it may be possible to develop probes for bioimaging applications. The design of such probes would need to consider the impact of the fluorophore on the parent molecule's biological activity and cellular localization.
Photoaffinity Labels: Incorporation of a photoreactive group, such as a diazirine or an azide (B81097), could enable the identification of protein targets of this compound-based compounds through covalent cross-linking upon photoactivation.
Bifunctional Molecules: The nicotinimidamide moiety can be derivatized to include a reactive handle for conjugation to other molecules of interest, such as biotin (B1667282) for affinity purification or a linker for attachment to a solid support for use in chemical proteomics.
The design of these probes will require a detailed understanding of the structure-activity relationships of this compound and its derivatives.
Integration of this compound into Materials Science Research
The unique electronic properties conferred by the trifluoromethyl group and the hydrogen-bonding capabilities of the nicotinimidamide moiety suggest that this compound and its derivatives could be valuable building blocks for novel materials. While this is a largely unexplored avenue, the known applications of fluorinated pyridines in materials science offer a roadmap for future research.
Perfluoropyridine, for example, has been utilized in the preparation of fluorinated polymers and networks due to its high reactivity and ability to impart desirable properties such as thermal stability and chemical resistance. mdpi.com Similarly, trifluoromethylated pyridine derivatives could be incorporated into polymers to modulate their electronic and physical properties.
Potential research directions include:
Polymer Chemistry: this compound could be functionalized with polymerizable groups to create monomers for the synthesis of novel polymers. The resulting materials may exhibit interesting properties for applications in areas such as gas separation membranes or dielectric materials.
Crystal Engineering: The hydrogen-bonding donor and acceptor sites of the nicotinimidamide group, in conjunction with the potential for halogen bonding involving the fluorine atoms, could be exploited to design and synthesize novel crystalline materials with specific packing arrangements and properties.
Organic Electronics: The electron-deficient nature of the trifluoromethylated pyridine ring suggests that derivatives of this compound could be investigated as components of organic electronic materials, such as n-type semiconductors.
Computational Design of Advanced Materials Based on Trifluoromethylated Nicotinimidamides
Computational chemistry offers a powerful tool for predicting the properties of novel molecules and materials, thereby guiding synthetic efforts. Future research should leverage quantum chemical calculations to explore the potential of this compound and its derivatives in materials science.
Density Functional Theory (DFT) and other computational methods can be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of these compounds. nih.gov These calculations can provide insights into their potential as electronic materials, their reactivity, and their intermolecular interactions. nih.gov
Specific areas for computational investigation include:
Electronic Properties: Calculating the HOMO-LUMO gap can help to predict the electronic and optical properties of materials derived from this compound. This information is crucial for designing materials for applications in organic electronics.
Intermolecular Interactions: Computational studies can model the hydrogen bonding and other non-covalent interactions that govern the self-assembly of these molecules in the solid state. This can aid in the design of crystalline materials with desired structures and properties.
Reactivity Prediction: Theoretical calculations can be used to predict the reactivity of the nicotinimidamide moiety and the pyridine ring, guiding the design of new synthetic routes and the exploration of novel chemical transformations.
By combining computational design with synthetic chemistry, it will be possible to accelerate the discovery and development of advanced materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-(Trifluoromethyl)nicotinimidamide, and which analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions under anhydrous conditions. Key steps include purification via column chromatography and recrystallization. Structural confirmation requires a combination of ¹H/¹³C NMR (to verify aromatic and trifluoromethyl groups), Fourier-transform infrared spectroscopy (FT-IR) (to confirm imidamide functionality), and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Stability under synthetic conditions should be monitored using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .
Q. How can researchers assess the preliminary biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric assays) targeting enzymes like kinases or proteases. Optimize assay conditions (pH, temperature, substrate concentration) using a Michaelis-Menten kinetic model . Calculate IC₅₀ values via dose-response curves (4-parameter logistic regression) and validate with positive controls. For reproducibility, include triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in the reported reactivity of this compound across different solvent systems?
- Methodological Answer : Conduct solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reactivity with solvent dielectric constants. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvation effects and transition states. Validate experimentally via kinetic profiling in solvents like DMSO, THF, and acetonitrile, followed by multivariate regression analysis to identify dominant solvent-solute interactions .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Implement a 2³ full factorial design to evaluate variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene). Use ANOVA to identify significant factors and interactions. For example, a Pareto chart can prioritize catalyst loading as the most influential variable, enabling targeted optimization of yield and purity .
Q. What computational approaches model the electronic effects of the trifluoromethyl group on binding affinity?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with ab initio calculations (e.g., MP2/cc-pVTZ) to quantify electrostatic and van der Waals interactions. Compare with analogs lacking the CF₃ group using binding free energy calculations (MM-PBSA) . Validate via SAR studies with mutated protein targets (e.g., site-directed mutagenesis of hydrophobic binding pockets) .
Q. How should contradictory data on the metabolic stability of this compound be analyzed to refine structure-activity relationships (SAR)?
- Methodological Answer : Perform meta-analysis of published half-life (t₁/₂) data across species (e.g., human vs. rodent microsomes). Use CYP450 inhibition assays (LC-MS/MS quantification) to identify metabolic hotspots. Apply QSAR models (e.g., CoMFA) incorporating electronic (Hammett σ) and steric (Taft Es) parameters to predict stability. Cross-validate with in vivo pharmacokinetic studies .
Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use forced degradation studies (ICH Q1A guidelines) with acidic/basic/neutral buffers (pH 1–13) at 40–80°C. Monitor degradation via UPLC-PDA at 254 nm. Identify degradation products using LC-QTOF-MS and propose pathways via fragmentation patterns . Statistical tools like principal component analysis (PCA) can cluster degradation profiles by condition .
Q. How can isotopic labeling track the metabolic pathways of this compound in vivo?
- Methodological Answer : Synthesize a ¹⁴C- or ¹⁸F-labeled analog via radiolabeling (e.g., using [¹⁸F]KF in nucleophilic substitution). Administer to rodent models and collect plasma/tissue samples. Quantify metabolites using radio-HPLC or PET imaging . Map metabolic pathways via mass defect filtering and fragment ion analysis in high-resolution mass spectrometry .
Methodological Frameworks and Validation
- Theoretical Integration : Align experimental designs with conceptual frameworks (e.g., transition state theory for reactivity studies) to ensure hypothesis-driven research .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in electronic lab notebooks and sharing raw data in repositories like Zenodo .
- Ethical Compliance : For in vivo studies, include IACUC/IRB approvals and ARRIVE guidelines in methodology sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
